Biochemical Potency vs. Ruxolitinib
Jak-IN-24 demonstrates a biochemical JAK IC50 of 0.534 nM when assayed at 4 μM ATP . In comparison, the widely used JAK1/2 inhibitor ruxolitinib (INCB018424) exhibits a JAK1 IC50 of 3.3 nM and JAK2 IC50 of 2.8 nM under comparable ATP-competitive conditions . This represents a 5.2- to 6.2-fold greater potency for Jak-IN-24 relative to ruxolitinib's primary targets. At 1 mM ATP, Jak-IN-24 maintains an IC50 of 24 nM , while the shift from low to high ATP concentration provides a quantifiable measure of ATP-competitive behavior that can be benchmarked against other inhibitors for assay standardization.
| Evidence Dimension | JAK enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.534 nM (4 μM ATP); IC50 = 24 nM (1 mM ATP) |
| Comparator Or Baseline | Ruxolitinib: JAK1 IC50 = 3.3 nM; JAK2 IC50 = 2.8 nM (ATP-competitive assay conditions) |
| Quantified Difference | 5.2- to 6.2-fold greater potency for Jak-IN-24 (0.534 nM vs. 2.8–3.3 nM) |
| Conditions | Biochemical kinase inhibition assay; Jak-IN-24 tested at 4 μM and 1 mM ATP; ruxolitinib IC50 values from published ATP-competitive assays |
Why This Matters
Higher biochemical potency enables lower compound usage in enzymatic screening campaigns, reducing per-assay cost and minimizing off-target effects at lower working concentrations.
